molecular formula C6H6ClF3O B14749836 1-Chloro-4-ethoxy-2,3,3-trifluorocyclobut-1-ene CAS No. 699-77-4

1-Chloro-4-ethoxy-2,3,3-trifluorocyclobut-1-ene

Cat. No.: B14749836
CAS No.: 699-77-4
M. Wt: 186.56 g/mol
InChI Key: PIOKKMZRLLSPSN-UHFFFAOYSA-N
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Description

1-Chloro-4-ethoxy-2,3,3-trifluorocyclobut-1-ene is a fluorinated organic compound with a unique cyclobutene structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the molecule imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of 1-Chloro-4-ethoxy-2,3,3-trifluorocyclobut-1-ene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-chloro-2,3,3-trifluorocyclobutene with ethyl alcohol in the presence of a base can yield the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-Chloro-4-ethoxy-2,3,3-trifluorocyclobut-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield different derivatives.

    Addition Reactions: The double bond in the cyclobutene ring can participate in addition reactions with various reagents.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Chloro-4-ethoxy-2,3,3-trifluorocyclobut-1-ene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-Chloro-4-ethoxy-2,3,3-trifluorocyclobut-1-ene involves its interaction with molecular targets through its functional groups. The presence of fluorine atoms can influence the compound’s reactivity and interaction with enzymes, receptors, or other biological molecules. The pathways involved may include binding to active sites, altering molecular conformations, or participating in redox reactions.

Comparison with Similar Compounds

1-Chloro-4-ethoxy-2,3,3-trifluorocyclobut-1-ene can be compared with similar compounds such as:

    1-Chloro-4-ethoxy-2,3-difluorobenzene: Similar in structure but with a benzene ring instead of a cyclobutene ring.

    4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Contains a trifluoromethyl group and an ethoxy group but differs in the overall structure and functional groups.

The uniqueness of this compound lies in its cyclobutene ring and the specific arrangement of fluorine atoms, which impart distinct chemical properties and reactivity.

Properties

CAS No.

699-77-4

Molecular Formula

C6H6ClF3O

Molecular Weight

186.56 g/mol

IUPAC Name

1-chloro-4-ethoxy-2,3,3-trifluorocyclobutene

InChI

InChI=1S/C6H6ClF3O/c1-2-11-5-3(7)4(8)6(5,9)10/h5H,2H2,1H3

InChI Key

PIOKKMZRLLSPSN-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(=C(C1(F)F)F)Cl

Origin of Product

United States

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